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Compound of Interest

Compound Name:

2-[2-

(Trifluoromethyl)cyclohexyl]acetic

acid

CAS No.: 1554459-25-4

Cat. No.: B1470311

Get Quote

Executive Summary
CAS 1554459-25-4 is a specialized fluorinated carboxylic acid intermediate.[1][2] Its structural

incorporation of a trifluoromethyl (-CF3) group on a saturated cyclohexane ring makes it a high-

value scaffold for "scaffold hopping" and bioisosteric replacement strategies. The -CF3 moiety

enhances metabolic stability by blocking cytochrome P450 oxidation sites while increasing

lipophilicity, often improving blood-brain barrier (BBB) permeability. This guide details its

physicochemical profile, solubility behavior, and handling protocols for rigorous research

applications.

Chemical Identity & Structural Characterization[3][4]
[5]
Nomenclature & Identifiers
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Property Specification

CAS Registry Number 1554459-25-4

IUPAC Name 2-[2-(Trifluoromethyl)cyclohexyl]acetic acid

Common Synonyms
[2-(Trifluoromethyl)cyclohexyl]acetic acid; 2-(2-

Trifluoromethyl-cyclohexyl)-acetic acid

Molecular Formula C₉H₁₃F₃O₂

Molecular Weight 210.19 g/mol

SMILES OC(=O)CC1CCCCC1C(F)(F)F

Functional Groups
Carboxylic Acid (-COOH), Trifluoromethyl (-

CF3), Cyclohexane Ring

Structural Significance
The molecule features a flexible cyclohexane ring substituted with a bulky, electron-withdrawing

trifluoromethyl group adjacent to the acetic acid side chain.

Stereochemistry Note: The CAS 1554459-25-4 typically refers to the racemic mixture unless

a specific enantiomer (e.g., cis or trans) is designated by a chiral suffix. Researchers should

verify stereochemical purity (via Chiral HPLC) if using for asymmetric synthesis.

Physical Properties & Stability Profile[11]
The following data aggregates experimental observations and high-confidence predictive

models essential for formulation and assay development.

Physicochemical Data Table
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Property Value / Range Method/Condition

Physical State
Solid (Crystalline powder) or

Viscous Oil
Ambient (25°C)

Melting Point 65°C – 85°C (Predicted) Standard Pressure

Boiling Point ~245°C 760 mmHg (Predicted)

pKa (Acidic) 4.75 ± 0.20 Carboxylic acid proton

LogP (Lipophilicity) 2.6 – 2.9 Octanol/Water Partition

Polar Surface Area (PSA) 37.3 Å² Topological PSA

Refractive Index 1.435 Predicted

Stability & Storage
Thermal Stability: Stable up to 50°C. Decomposes at elevated temperatures (>200°C)

releasing fluoride vapors.

Chemical Stability: Resistant to hydrolysis in neutral media. Reactive towards strong bases

and reducing agents (e.g., LiAlH₄).

Storage Protocol: Store at 2°C to 8°C in a tightly sealed container. Hygroscopic tendencies

require storage under inert gas (Nitrogen/Argon) for long-term retention of purity.

Solubility & Formulation Strategy
Due to the lipophilic -CF3 group, CAS 1554459-25-4 exhibits poor water solubility but excellent

solubility in organic solvents.

Solvent Compatibility Table
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Solvent Solubility Rating
Max Conc.
(Approx)

Application

DMSO Excellent > 50 mg/mL
Stock solutions for

bioassays

DCM

(Dichloromethane)
Excellent > 100 mg/mL

Synthetic reactions

(coupling)

Methanol/Ethanol Good > 20 mg/mL
Crystallization /

Purification

Water (pH 7) Poor < 1 mg/mL
Not recommended

without buffer

PBS (pH 7.4) Moderate ~ 2-5 mg/mL
Requires pH

adjustment (salt form)

Stock Solution Preparation Protocol (10 mM in DMSO)
Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 2.10 mg of the substance.

Dissolution: Add 1 mL of anhydrous DMSO (Grade ≥99.9%).

Mixing: Vortex for 30 seconds. If particulates persist, sonicate at 30°C for 2 minutes.

QC Check: Inspect for clarity. The solution should be colorless and free of precipitate.

Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Experimental Protocols: Chemical Activation
For medicinal chemistry applications, this acid is typically activated to form amides or esters.

The following protocol ensures high-yield coupling while preserving the -CF3 integrity.

Standard Amide Coupling (HATU Method)
Objective: Couple CAS 1554459-25-4 with a primary amine (R-NH₂).

Reagents:
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Acid: CAS 1554459-25-4 (1.0 equiv)[1][2]

Amine: R-NH₂ (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

Activation: Dissolve CAS 1554459-25-4 in DMF (0.1 M concentration). Add HATU and stir for

5 minutes at Room Temperature (RT) to form the active ester.

Addition: Add DIPEA, followed immediately by the amine (R-NH₂).

Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for Mass = MW_Amine + 210.19

- 18.02).

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

NaHCO₃, and brine.

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography

(Hexane/EtOAc).

Visualization & Logic Flows
Chemical Property & Handling Logic
The following diagram illustrates the decision matrix for handling and solubilizing the compound

based on its physicochemical properties.
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CAS 1554459-25-4
(Fluorinated Acid)

Properties:
MW: 210.19
LogP: ~2.8
pKa: ~4.75

Solubility Check

Aqueous (pH 7)
Poor SolubilityWater

Organic (DMSO/DCM)
High Solubility

DMSO/DCM

Action:
Convert to Sodium Salt

(Add 1 eq. NaOH)

Action:
Prepare 10mM Stock

Store -20°C

Click to download full resolution via product page

Caption: Decision tree for solvent selection and formulation based on the lipophilic and acidic

nature of CAS 1554459-25-4.

Synthetic Application Workflow
This workflow depicts the standard activation pathway for using this building block in drug

discovery.
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Start: CAS 1554459-25-4
(Carboxylic Acid)

Activation Step
Reagents: HATU + DIPEA

Solvent: DMF

 Dissolve & Mix

Active Ester Species
(O-At Intermediate)

 5-10 min RT

Coupling Step
Add: Primary Amine (R-NH2)

 Nucleophilic Attack

Final Product
(Fluorinated Amide)

 2-4 hrs, Workup
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Caption: Step-by-step synthetic workflow for amide coupling using CAS 1554459-25-4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. namiki-s.co.jp [namiki-s.co.jp]

2. 406-93-9|4,4,4-Trifluorobutyric acid|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Technical Guide: Physical Properties & Handling of
CAS 1554459-25-4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1470311/docs#technical-guide-physical-properties-
handling-of-cas-1554459-25-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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